PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE
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Overview
Description
PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions .
Chemical Reactions Analysis
PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential pharmacological activities, including its role as an intermediate in the synthesis of drugs . In medicine, piperidine derivatives are known for their therapeutic properties, such as anticancer, antiviral, and antimicrobial activities . In the industry, these compounds are used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects . For example, they may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate their activity . The exact mechanism of action depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE can be compared with other similar compounds, such as piperidine, pyrrolidine, and piperazine . These compounds share a similar heterocyclic structure but differ in their specific functional groups and pharmacological activities . For example, piperidine is a simple six-membered ring with one nitrogen atom, while pyrrolidine is a five-membered ring with one nitrogen atom . Piperazine, on the other hand, contains two nitrogen atoms in a six-membered ring . The unique structure of this compound contributes to its distinct pharmacological properties and applications .
Properties
IUPAC Name |
piperidin-1-yl-(5-propylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-6-12-9-11(10-16-12)13(15)14-7-4-3-5-8-14/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDQTFRTHGHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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